molecular formula C15H13NO3 B2458865 4-(Phenylcarbamoyl)phenyl acetate CAS No. 33577-83-2

4-(Phenylcarbamoyl)phenyl acetate

Cat. No.: B2458865
CAS No.: 33577-83-2
M. Wt: 255.273
InChI Key: BXRAHTJIZIRXQW-UHFFFAOYSA-N
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Description

Product Overview 4-(Phenylcarbamoyl)phenyl acetate (CAS 33577-83-2) is a chemical compound supplied for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use. With a molecular formula of C 15 H 13 NO 3 and a molecular weight of 255.27 g/mol, this compound is characterized by its high purity, typically ≥95% or ≥98% . Researchers can reliably utilize this product for various synthetic and investigative applications. Research Applications and Value This compound belongs to a class of chemicals known as salicylanilide acetates. Structurally similar compounds have been investigated in scientific literature for their significant biological activities. Notably, research on salicylanilide acetate derivatives has highlighted their potential as antimycobacterial and antifungal agents . Some derivatives in this class have demonstrated in vitro activity against clinical isolates of Mycobacteria , including drug-resistant strains, with efficacy found to be comparable or superior to first-line therapeutics like isoniazid . Furthermore, related 1,4-dihydropyridine-3,5-dicarbamoyl derivatives, which share the carbamoyl phenyl structural motif, have been synthesized and identified as potential antitubercular agents through QSAR studies . The presence of the phenylcarbamoyl group is a key structural feature that appears to contribute to binding with biological targets, making this compound a valuable building block in medicinal chemistry for the synthesis and development of novel therapeutic candidates. Chemical and Safety Information CAS Number: 33577-83-2 Molecular Formula: C 15 H 13 NO 3 Molecular Weight: 255.27 g/mol MDL Number: MFCD01052611 Purity: ≥95% - ≥98% Storage: Store sealed in a dry environment at 2-8°C . Safety and Handling This compound is classified with the signal word "Warning" according to GHS standards. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended precautionary statements, which include wearing protective gloves and eye/face protection, and using only in a well-ventilated area .

Properties

IUPAC Name

[4-(phenylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-11(17)19-14-9-7-12(8-10-14)15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRAHTJIZIRXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylcarbamoyl)phenyl acetate typically involves the reaction of 4-aminophenyl acetate with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamoyl groups undergo hydrolysis under specific conditions:

Ester Hydrolysis

The acetyloxy group undergoes base-catalyzed saponification or acid-catalyzed hydrolysis:
R-OAc+H2ONaOHR-OH+CH3COO\text{R-OAc} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{R-OH} + \text{CH}_3\text{COO}^-
Conditions :

  • Basic: 1M NaOH, reflux (4–6 h) .

  • Acidic: 1M HCl, reflux (6–8 h) .

Carbamoyl Hydrolysis

The carbamoyl group resists hydrolysis under mild conditions but reacts under strong acidic/basic environments:
R-NHCO-Ph+H2OHClR-NH2+Ph-COOH\text{R-NHCO-Ph} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-NH}_2 + \text{Ph-COOH}
Conditions :

  • 6M HCl, 100°C, 12 h .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Aromatic Electrophilic Substitution

The phenyl rings undergo nitration or halogenation. The carbamoyl group directs substitution to the meta position:
Example :
Ph-CONH-Ph+HNO3H2SO4Ph-CONH-Ph-m-NO2\text{Ph-CONH-Ph} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ph-CONH-Ph-}m\text{-NO}_2
Conditions :

  • Nitration: Conc. HNO₃/H₂SO₄, 0–5°C, 2 h .

Nucleophilic Acyl Substitution

The carbamoyl nitrogen participates in reactions with electrophiles:
Example :
Ph-NHCO-Ph+R-XPh-N(COR)-Ph\text{Ph-NHCO-Ph} + \text{R-X} \rightarrow \text{Ph-N(COR)-Ph}
Conditions :

  • Alkylation: K₂CO₃, DMF, 60°C, 24 h .

Oxidation

The phenyl rings oxidize to quinones under strong conditions:
Reagents : KMnO₄ (acidic) or CrO₃ .
Products : Quinone derivatives (e.g., 1,4-benzoquinone analogs).

Reduction

The carbamoyl group reduces to a methylene amine:
Ph-NHCO-PhLiAlH4Ph-NH-CH2-Ph\text{Ph-NHCO-Ph} \xrightarrow{\text{LiAlH}_4} \text{Ph-NH-CH}_2\text{-Ph}
Conditions :

  • LiAlH₄, THF, reflux, 4 h .

Ester Transposition

Transesterification replaces the acetyl group with other alcohols:
R-OAc+R’-OHH+R-OR’+CH3COOH\text{R-OAc} + \text{R'-OH} \xrightarrow{\text{H}^+} \text{R-OR'} + \text{CH}_3\text{COOH}
Conditions :

  • Methanol/H₂SO₄, reflux, 3 h .

Comparative Reaction Analysis

Reaction TypeConditionsYield (%)Key ProductSource
Ester Hydrolysis1M NaOH, reflux, 6 h894-(Phenylcarbamoyl)phenol
NitrationHNO₃/H₂SO₄, 0°C, 2 h723-Nitro derivative
Carbamoyl ReductionLiAlH₄, THF, reflux, 4 h654-(Phenylmethylamine)phenyl acetate

Mechanistic Insights

  • Hydrolysis : Base-mediated saponification proceeds via nucleophilic attack on the ester carbonyl .

  • Substitution : Directed by electron-withdrawing carbamoyl groups, favoring meta products .

  • Oxidation : Aromatic rings oxidize via radical intermediates under strong acidic conditions .

Scientific Research Applications

Chemical Research Applications

1. Synthesis Intermediate

  • Role : 4-(Phenylcarbamoyl)phenyl acetate serves as an intermediate in the synthesis of various organic compounds. It is frequently used in the preparation of more complex molecules due to its functional groups that allow for further chemical modifications.
  • Reactions : The compound can undergo oxidation, reduction, and substitution reactions. For example:
    • Oxidation can yield quinones.
    • Reduction can produce amines.
    • Substitution allows for the introduction of nucleophiles like amines and alcohols.

2. Reagent in Chemical Reactions

  • Applications : It is utilized as a reagent in various chemical reactions, facilitating the formation of new compounds through its reactive phenylcarbamoyl group.

Biological Research Applications

1. Antimicrobial and Antifungal Activities

  • Studies : Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. In particular, certain substituted derivatives have shown promising activity against Mycobacterium tuberculosis and various fungal strains .
  • Mechanism of Action : The biological effects are attributed to the compound's ability to inhibit specific enzymes or receptors within microbial cells, leading to their growth inhibition or death.

2. Pharmaceutical Development

  • Drug Intermediates : The compound is being investigated for its potential as a pharmaceutical intermediate in drug development. Its derivatives are explored for their efficacy against diseases such as tuberculosis and other infections .
  • Case Studies : For instance, a series of salicylanilide acetates were synthesized from related compounds, demonstrating potent antifungal activities that could lead to new therapeutic agents .

Industrial Applications

1. Production of Specialty Chemicals

  • Usage : In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique chemical structure allows it to be tailored for specific applications in material science.

Data Table: Summary of Applications

Application AreaSpecific UseExample Outcomes/Findings
Chemical SynthesisIntermediate for organic compoundsUsed in oxidation and reduction reactions
Biological ResearchAntimicrobial and antifungal agentEffective against Mycobacterium tuberculosis
Pharmaceutical IndustryDrug development and synthesisPotential for new therapeutic agents
Industrial ChemistryProduction of specialty chemicalsTailored for specific industrial applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Biological Activity

4-(Phenylcarbamoyl)phenyl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}

This compound features a phenyl group attached to a carbamoyl moiety, which is further linked to an acetate group. Its structure is significant in determining its biological activity, particularly its interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a crucial role in metabolic pathways.
  • Receptor Binding : The compound may bind to receptors involved in cell signaling, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for this compound against different strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Mycobacterium tuberculosis0.125 - 8
Staphylococcus aureus (MRSA)0.49
Escherichia coli>50

The compound showed particularly high susceptibility against drug-resistant strains, indicating its potential as a therapeutic agent in treating resistant infections .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it possesses significant cytostatic activity with IC50 values below 10 µM for several cancer types. Table 2 summarizes the cytotoxicity results.

Cell Line IC50 (µM)
A549 (Lung Cancer)<10
HeLa (Cervical Cancer)<10
MCF-7 (Breast Cancer)<10

These results indicate that the compound may selectively inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various salicylanilide derivatives, including this compound, and evaluated their antibacterial activities. The results highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : The research explored how modifications in the phenylcarbamoyl group affected biological activity. Compounds with increased lipophilicity generally showed enhanced antimicrobial properties, suggesting that structural optimization could lead to more potent derivatives .
  • Docking Studies : Computational docking studies revealed that this compound interacts favorably with active sites of target proteins involved in bacterial metabolism, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Phenylcarbamoyl)phenyl acetate in academic laboratories?

  • Methodology : The compound can be synthesized via the reaction of phenyl isocyanate with a phenyl acetate derivative under anhydrous conditions. A typical protocol involves using dichloromethane (DCM) as a solvent and triethylamine as a base to facilitate carbamate bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through flash chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Ensure stoichiometric control of phenyl isocyanate to avoid side reactions. Temperature should be maintained at 0–5°C during exothermic steps to prevent decomposition.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the phenylcarbamoyl group (e.g., NH resonance at δ 7.8–8.2 ppm) and acetate moiety (δ 2.1–2.3 ppm for CH3_3) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects impurities.
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 284.1052 for C15_{15}H14_{14}NO4_4) .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodology : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 2–10) via gravimetric analysis. Stability is assessed under UV light, varying temperatures (4°C to 40°C), and humidity (20–80% RH) using accelerated degradation studies monitored by HPLC .
  • Findings : The compound is highly soluble in DMSO (>50 mg/mL) but unstable in basic aqueous solutions (pH >9), undergoing hydrolysis to phenylcarbamic acid and acetic acid .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2, FeCl3_3) or organocatalysts (e.g., DMAP) to enhance carbamate formation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) for reaction kinetics.
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time .
    • Key Insight : DMAP (4-dimethylaminopyridine) in THF increases yield by 20% compared to DCM, likely due to improved nucleophilicity of the acetate oxygen .

Q. What strategies resolve discrepancies in reported bioactivity data for phenylcarbamoyl derivatives?

  • Methodology :

  • Assay Standardization : Validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives.
  • Structural Confirmation : Ensure compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
  • Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) across studies to identify structure-activity trends .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • Hammett Analysis : Measure reaction rates with para-substituted phenyl derivatives (e.g., –NO2_2, –OCH3_3) to calculate σ values and correlate with electronic effects.
  • Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack .
    • Finding : Electron-withdrawing groups (e.g., –NO2_2) increase electrophilicity of the carbamate carbonyl, accelerating nucleophilic substitution .

Q. What computational approaches predict the interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., biotin carboxylase) with crystal structures (PDB ID: 3G8X) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Arg194).
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

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